

Bismuth Octanoate: A Technical Guide to its Molecular Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuth;octanoate*

Cat. No.: *B1639649*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical properties of bismuth octanoate. It is intended to serve as a foundational resource for professionals in research, science, and drug development who are working with or exploring the applications of this organometallic compound.

Quantitative Physicochemical Data

The fundamental physicochemical properties of bismuth octanoate are summarized in the table below. These values are critical for a range of applications, from reaction chemistry to formulation development.

Property	Value	Source
Molecular Formula	C ₂₄ H ₄₅ BiO ₆	[1] [2]
Molecular Weight	638.6 g/mol	[1] [3]
Appearance	White to pale yellow solid or light yellow transparent oily liquid	[1] [4]
CAS Number	67874-71-9	[4] [5]

Experimental Protocols for Characterization

Accurate characterization of bismuth octanoate is essential for its effective use. The following section details the experimental methodologies for confirming its identity and purity.

Synthesis of Bismuth Octanoate

A common method for the synthesis of bismuth octanoate is through the reaction of a bismuth salt with octanoic acid or a salt thereof. One specific method involves the metathesis reaction between an aqueous solution of sodium 2-ethylhexanoate and an aqueous solution of a cerous nitrate, with the resulting bismuth 2-ethylhexanoate precipitating out of solution. The product can then be collected by filtration and washed.

Elemental Analysis

To confirm the empirical formula of the synthesized bismuth octanoate, elemental analysis is performed. This typically involves the following steps:

- Sample Preparation: A precisely weighed sample of the compound is prepared.
- Combustion Analysis: The sample is combusted in a controlled oxygen environment to convert carbon, hydrogen, and other elements into their respective oxides (CO₂, H₂O, etc.).
- Gas Chromatography: The combustion products are separated using gas chromatography and quantified with a thermal conductivity detector.
- Bismuth Analysis: The bismuth content is determined separately. A common method involves acid digestion of the compound followed by titration with a standard solution of ethylenediaminetetraacetic acid (EDTA) using a xylenol orange indicator.

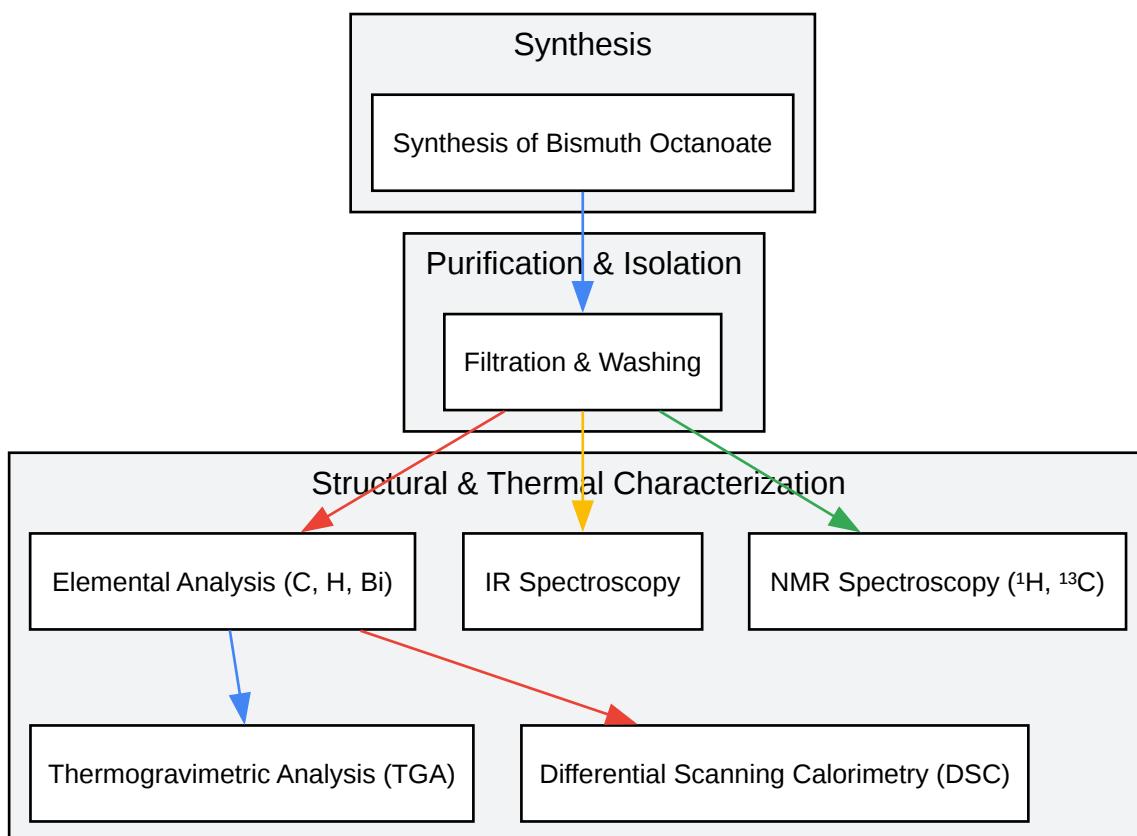
Spectroscopic Analysis

Spectroscopic techniques are employed to elucidate the molecular structure of bismuth octanoate.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. A sample of bismuth octanoate is prepared, typically as a KBr disk, and an IR spectrum is obtained. The presence of strong absorption bands

corresponding to the carboxylate group (C=O and C-O stretching vibrations) is a key diagnostic feature.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed information about the hydrogen and carbon environments in the octanoate ligands. The sample is dissolved in a suitable deuterated solvent, and the spectra are recorded. The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the organic portion of the molecule.


Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and decomposition profile of bismuth octanoate.

- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The resulting thermogram shows the temperatures at which the compound decomposes.
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can be used to determine melting points, glass transitions, and other thermal events.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of bismuth octanoate, from synthesis to final analysis.

[Click to download full resolution via product page](#)

Characterization workflow for bismuth octanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bismuth Octoate CAS 67874-71-9 – Manufacture of PU foam Material and Products [leticiachem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bismuth Octanoate: A Technical Guide to its Molecular Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1639649#bismuth-octanoate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com